molecular formula C6H4BrN3 B1521722 3-Bromo-1H-pyrazolo[4,3-C]pyridine CAS No. 633328-88-8

3-Bromo-1H-pyrazolo[4,3-C]pyridine

Cat. No. B1521722
CAS RN: 633328-88-8
M. Wt: 198.02 g/mol
InChI Key: NUCFNMOPTGEHQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-1H-pyrazolo[4,3-C]pyridine involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves the use of 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide, which are dissolved by DMF, and then heated at 60 °C and stirred for 12 hours .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1H-pyrazolo[4,3-C]pyridine is complex and involves several steps in its formation . The structure is formed through a series of nucleophilic displacements and cyclizations .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 3-Bromo-1H-pyrazolo[4,3-C]pyridine are complex and involve several steps . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Pharmaceutical Drug Development

3-Bromo-1H-pyrazolo[4,3-C]pyridine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is closely related to purine bases like adenine and guanine, which are fundamental to DNA and RNA. This similarity allows for the creation of analogs that can interact with biological systems in specific ways, leading to potential therapeutic agents .

Cancer Research

In cancer research, derivatives of 3-Bromo-1H-pyrazolo[4,3-C]pyridine are explored for their antitumor properties. The compound’s ability to modulate cell signaling pathways makes it a candidate for the development of targeted cancer therapies .

Neurological Disorders

The compound’s derivatives are also being investigated for their potential in treating neurological disorders. By acting on various neurotransmitter systems, these compounds could offer new avenues for managing conditions like Alzheimer’s disease and Parkinson’s disease .

Antiviral Treatments

Research into antiviral treatments has identified 3-Bromo-1H-pyrazolo[4,3-C]pyridine as a scaffold for developing novel antiviral agents. Its modification can lead to compounds capable of inhibiting viral replication .

Antibacterial Agents

The structural versatility of 3-Bromo-1H-pyrazolo[4,3-C]pyridine allows for the synthesis of compounds with antibacterial activity. These compounds can be tailored to target specific bacterial strains, contributing to the fight against antibiotic resistance .

Enzyme Inhibition

This compound is used in the design of enzyme inhibitors. By mimicking the transition state or the substrate, it can bind to the active site of enzymes, thus inhibiting their action. This is particularly useful in designing drugs for diseases where enzyme activity is dysregulated .

Molecular Probes

In chemical biology, 3-Bromo-1H-pyrazolo[4,3-C]pyridine derivatives are used as molecular probes. They can help in understanding biological processes by binding to specific proteins or nucleic acids and reporting on their behavior or environment .

Material Science

Outside of biomedical applications, this compound finds use in material science. Its derivatives can be incorporated into organic electronic materials due to their conductive properties, paving the way for innovative electronic devices .

properties

IUPAC Name

3-bromo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCFNMOPTGEHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(NN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671931
Record name 3-Bromo-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

633328-88-8
Record name 3-Bromo-1H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633328-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1H-pyrazolo[4,3-C]pyridine
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